molecular formula C10H13BFNO3 B1461906 (2-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid CAS No. 874289-49-3

(2-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid

Cat. No. B1461906
CAS RN: 874289-49-3
M. Wt: 225.03 g/mol
InChI Key: NCRUGKRIPMSQHI-UHFFFAOYSA-N
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Description

“(2-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid” is a boronic acid derivative. Boronic acids are mild Lewis acids which are generally stable and easy to handle, making them important to organic synthesis .


Synthesis Analysis

The synthesis of boronic acids often involves the use of organometallic compounds such as Grignard reagents and transition metal catalysts. One common method uses phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product . Other routes involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C10H13BFNO3 . The boron atom in boronic acids is typically sp2-hybridized, containing an empty p-orbital .


Chemical Reactions Analysis

Boronic acids, including “this compound”, are commonly used in Suzuki-Miyaura cross-coupling reactions, a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of boronic acids can vary widely depending on their structure. For example, they are generally soluble in most polar organic solvents and poorly soluble in nonpolar solvents . The pKa and reactivity of boronic acids can also be influenced by the substituents on the boron atom .

Scientific Research Applications

(2-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid has been used in a variety of scientific research applications. It has been used in the synthesis of chiral drugs, as a protecting group in organic synthesis, and as a catalyst in the synthesis of organic compounds. Additionally, it has been used in a variety of biochemical and physiological studies to study the structure and function of proteins and enzymes. For example, this compound has been used to study the structure and function of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. It has also been used to study the structure and function of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds.

Advantages and Limitations for Lab Experiments

(2-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable under a variety of conditions. Additionally, it is non-toxic and has a low potential for mutagenicity. However, this compound is not soluble in water, so it must be used in organic solvents for most laboratory experiments. Additionally, it is not very reactive and has a low selectivity for certain substrates, so it is not suitable for all applications.

Future Directions

There are several potential future directions for the use of (2-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid in scientific research. It could be used in the synthesis of new chiral drugs and other biologically active molecules. It could also be used in the study of the structure and function of proteins and enzymes, as well as in the study of the effects of drugs on the human body. Additionally, it could be used as a catalyst in the synthesis of organic compounds, and it could be used in the development of new drugs and other therapeutic agents. Finally, it could be used in the development of new materials, such as polymers and nanomaterials.

Safety and Hazards

Boronic acids, including “(2-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid”, can pose certain hazards. For example, they may be harmful if swallowed and may cause skin and eye irritation . It’s important to handle these compounds with appropriate safety precautions.

Biochemical Analysis

Biochemical Properties

(2-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid plays a crucial role in various biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction. This reaction is widely used in organic synthesis to form carbon-carbon bonds. The compound interacts with palladium catalysts and organic halides to facilitate the transmetalation process, which is essential for the coupling reaction . Additionally, this compound can interact with enzymes and proteins that have boronic acid binding sites, potentially inhibiting their activity by forming reversible covalent bonds with serine residues in the active sites .

Cellular Effects

The effects of this compound on various cell types and cellular processes are significant. This compound can influence cell signaling pathways by inhibiting enzymes involved in signal transduction. For example, it may inhibit proteasomes, leading to the accumulation of ubiquitinated proteins and subsequent alterations in cell cycle regulation and apoptosis . Furthermore, this compound can affect gene expression by modulating transcription factors and other regulatory proteins, thereby impacting cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can form reversible covalent bonds with the active sites of enzymes, leading to their inhibition or activation. This compound is known to inhibit serine proteases by binding to the serine residue in the active site, thereby preventing substrate access . Additionally, this compound can interact with transcription factors, altering their ability to bind DNA and regulate gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under inert atmosphere and room temperature conditions . It may degrade over extended periods or under harsh conditions, leading to a decrease in its efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of proteasome activity and alterations in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and effectively inhibit target enzymes. At higher doses, it can cause adverse effects, including toxicity and off-target interactions . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing significant toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes that recognize boronic acid groups, leading to the formation of metabolites that may retain biological activity . The compound can also affect metabolic flux by inhibiting key enzymes in metabolic pathways, thereby altering the levels of metabolites and overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its bioavailability and efficacy . The compound may also be actively transported into specific cellular compartments, where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific organelles or compartments through targeting signals or post-translational modifications . For example, it may localize to the nucleus to interact with transcription factors or to the cytoplasm to inhibit proteasomes . The precise localization can determine the specific biochemical pathways and cellular processes that are affected by the compound .

properties

IUPAC Name

[2-fluoro-5-(propan-2-ylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BFNO3/c1-6(2)13-10(14)7-3-4-9(12)8(5-7)11(15)16/h3-6,15-16H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCRUGKRIPMSQHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C(=O)NC(C)C)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90660253
Record name {2-Fluoro-5-[(propan-2-yl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

874289-49-3
Record name B-[2-Fluoro-5-[[(1-methylethyl)amino]carbonyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874289-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {2-Fluoro-5-[(propan-2-yl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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